molecular formula C11H14O3 B1585351 4-(tert-Butyl)-2-hydroxybenzoic acid CAS No. 4578-63-6

4-(tert-Butyl)-2-hydroxybenzoic acid

Cat. No. B1585351
CAS RN: 4578-63-6
M. Wt: 194.23 g/mol
InChI Key: DEZCCOKUEFEDGQ-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-2-hydroxybenzoic acid, also known as 4-tert-Butylbenzoic acid, is a chemical compound with the molecular formula (CH3)3CC6H4CO2H . It has a molecular weight of 178.23 . It is used as a potent yeast sirtuin (Sir2p) inhibitor .


Molecular Structure Analysis

The molecular structure of 4-(tert-Butyl)-2-hydroxybenzoic acid consists of a benzene ring substituted with a tert-butyl group and a carboxylic acid group . The InChI string representation of the molecule is 1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(tert-Butyl)-2-hydroxybenzoic acid are not available, tert-butyl groups in general are known to undergo a variety of reactions. For instance, they can participate in elimination reactions . Also, the carboxylic acid group can undergo typical acid-base reactions, esterification, and reduction to alcohols.


Physical And Chemical Properties Analysis

4-(tert-Butyl)-2-hydroxybenzoic acid is a white to almost white powder or crystal . It has a melting point range of 162-165 °C . It is slightly soluble in water but miscible with ethanol, ether, and other organic solvents .

Scientific Research Applications

Metabolism and Hydrolysis

4-(tert-Butyl)-2-hydroxybenzoic acid, as part of the paraben family (esters of 4-hydroxybenzoic acid), is involved in various metabolic and hydrolytic processes. Studies on parabens, including their hydrolysis by skin microsomes and cytosol from humans and minipigs, show that these compounds are metabolized into 4-hydroxybenzoic acid during dermal absorption. This demonstrates the role of dermal carboxylesterases in paraben hydrolysis, with implications for understanding the disposition and potential localized toxicity of these substances upon dermal exposure (Jewell et al., 2007).

Chemical Synthesis

The compound has also been synthesized under mild conditions in a cyclic process from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This synthesis process involves intermediates like the oxyaryl dianion, showcasing the compound's utility in creating value-added chemicals (Kindra & Evans, 2014).

Antioxidant Activity

Moreover, 4-(tert-Butyl)-2-hydroxybenzoic acid derivatives have been explored for their antioxidant properties. For instance, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity, demonstrating significant free-radical scavenging ability. This highlights the potential of 4-(tert-Butyl)-2-hydroxybenzoic acid and its derivatives in developing antioxidant agents (Shakir, Ariffin, & Abdulla, 2014).

Biomonitoring and Human Exposure

Biomonitoring studies have utilized 4-(tert-Butyl)-2-hydroxybenzoic acid as a biomarker to assess exposure to certain chemicals, such as butylated hydroxytoluene (BHT), a common antioxidant in consumer products. The metabolite 3,5-di-tert-butyl-4-hydroxybenzoic acid ("BHT acid") was analyzed in urine samples, providing insights into the internal burden of BHT in humans and suggesting trends in exposure over time (Scherer et al., 2017).

Safety And Hazards

4-(tert-Butyl)-2-hydroxybenzoic acid is moderately toxic by ingestion and can cause reproductive effects . It is an irritant and can emit acrid smoke and irritating fumes when heated to decomposition . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Repr. 1B - STOT RE 1 . It is harmful if swallowed and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-tert-butyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZCCOKUEFEDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330839
Record name 4-tert-Butyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)-2-hydroxybenzoic acid

CAS RN

4578-63-6
Record name 4-tert-Butyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Dib, L Tretzel, T Piper, A Lagojda, D Kuehne… - Clinical mass …, 2017 - Elsevier
AdipoRon and 112254 represent two known synthetic adiponectin receptor (adipoR) agonists. Although AdipoRon is the more potent compound, both have physiological properties that …
Number of citations: 12 www.sciencedirect.com

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